molecular formula C20H25N3O2 B7533322 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide

Cat. No. B7533322
M. Wt: 339.4 g/mol
InChI Key: WAUGXETXUKBFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide, also known as DQP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. DQP belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP by 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide leads to DNA damage and cell death in cancer cells. Additionally, 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress metastasis (spread of cancer to other parts of the body). 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in lab experiments is its specificity towards PARP inhibition, which can lead to targeted cancer therapy. However, 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has also been found to have low bioavailability and poor solubility, which can limit its use in in vivo studies.

Future Directions

Future research on 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide can focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, studies can investigate the potential of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in combination therapy with other anti-cancer drugs or neuroprotective agents. Further research can also explore the role of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide in other diseases such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide involves the reaction of 1-(2,2-dimethylpropanoyl)-piperidine-3-carboxylic acid with quinoline-5-carbonyl chloride in the presence of a base. The product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-quinolin-5-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)19(25)23-12-6-7-14(13-23)18(24)22-17-10-4-9-16-15(17)8-5-11-21-16/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUGXETXUKBFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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